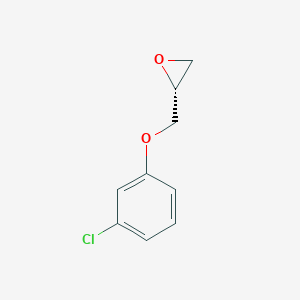

(R)-2-((3-Chlorophenoxy)methyl)oxirane

Description

Significance of Chiral Epoxides as Synthetic Intermediates in Organic Chemistry

Chiral epoxides, also known as oxiranes, are three-membered cyclic ethers that contain a stereocenter. acs.orgnih.govatlasofscience.org They are highly valuable as synthetic intermediates in organic chemistry due to their unique combination of reactivity and stereochemical integrity. atlasofscience.orgmdpi.commdpi.com The strained three-membered ring of an epoxide is susceptible to ring-opening reactions by a wide variety of nucleophiles, allowing for the introduction of diverse functionalities. mdpi.comwikipedia.org When the epoxide is chiral, these ring-opening reactions can proceed with a high degree of stereocontrol, enabling the synthesis of complex molecules with specific, predetermined stereochemistry. mdpi.comnih.gov This makes chiral epoxides indispensable building blocks in the asymmetric synthesis of numerous natural products, pharmaceuticals, and other biologically active compounds. atlasofscience.orgmdpi.com The importance of this class of molecules was highlighted by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric epoxidation reactions. atlasofscience.org

The versatility of chiral epoxides is demonstrated in the synthesis of various high-profile drugs. For instance, they are key intermediates in the production of antifungal agents like Efinaconazole, the sleep disorder treatment Tasimelteon, and the antibiotic Linezolid. mdpi.com The ability to construct specific stereoisomers is crucial, as different enantiomers of a drug can have significantly different potencies and effects. wikipedia.org

Overview of (R)-2-((3-Chlorophenoxy)methyl)oxirane within the Chiral Oxirane Class

This compound is a specific chiral epoxide that features a 3-chlorophenoxy group attached to a methyl-oxirane backbone. cymitquimica.com Its structure contains a chiral center at the C2 position of the oxirane ring, leading to its (R)-configuration. This compound belongs to the broader class of aryloxy methyl oxiranes, which are important intermediates in the synthesis of various biologically active molecules.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 129098-54-0 |

| Appearance | Not specified in available results |

| Synonyms | (R)-[(3-Chlorophenoxy)methyl]oxirane, (2R)-2-[(3-Chlorophenoxy)methyl]oxirane |

This specific chiral epoxide serves as a valuable building block for chemists engaged in asymmetric synthesis, allowing for the creation of more complex chiral molecules with potential applications in various fields of chemical research. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWAQHTYWDAKBC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574758 | |

| Record name | (2R)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129098-54-0 | |

| Record name | (2R)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129098-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for R 2 3 Chlorophenoxy Methyl Oxirane

Stereoselective Approaches to Oxirane Ring Formation

The formation of the oxirane ring with a specific (R)-configuration is the key challenge in synthesizing the target molecule. This can be achieved either by creating the stereocenter during the ring-forming epoxidation step or by starting with a molecule where the stereocenter is already established.

Asymmetric Epoxidation of Olefinic Precursors

This strategy involves the direct conversion of an achiral olefin into a chiral epoxide using a chiral catalyst. The logical olefinic precursor for (R)-2-((3-Chlorophenoxy)methyl)oxirane is allyl 3-chlorophenyl ether. The success of this approach hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the double bond.

Traditional epoxidation using peracids like meta-chloroperoxybenzoic acid (m-CPBA) is highly effective for converting alkenes to epoxides but is not inherently enantioselective as the reagent itself is achiral. wikipedia.org To achieve enantioselectivity with such oxidants, a chiral catalyst is required to mediate the oxygen transfer.

For unfunctionalized olefins such as allyl 3-chlorophenyl ether, the Jacobsen-Katsuki epoxidation is a prominent and effective method. openochem.orgwikipedia.org This reaction employs a chiral manganese-salen complex, such as N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), to catalyze the epoxidation. wikipedia.org The catalyst, used in substoichiometric amounts, creates a chiral environment that directs the oxidant to one face of the olefin, leading to the formation of one enantiomer of the epoxide in excess. The reaction typically uses a stoichiometric oxidant like sodium hypochlorite (bleach). wikipedia.org The enantioselectivity of the Jacobsen epoxidation is particularly high for cis-disubstituted alkenes, though it is also effective for terminal olefins. organic-chemistry.org

| Method | Catalyst System | Typical Oxidant | Substrate Scope | Key Feature |

| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) complex | Sodium Hypochlorite (NaOCl), m-CPBA | Unfunctionalized cis- and terminal olefins | Enables high enantioselectivity for alkenes lacking directing groups. openochem.orgwikipedia.org |

| Sharpless Epoxidation | Ti(O-iPr)₄ / Diethyl Tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | Allylic alcohols | Not directly applicable to aryl allyl ethers but foundational for asymmetric epoxidation. wikipedia.org |

Concerns over the safety and stability of certain oxidants, particularly at a large scale, have driven the development of methods where the active epoxidizing agent is generated in situ. A notable example is the use of Oxone (potassium peroxymonosulfate) in the presence of a ketone like acetone to generate the highly reactive dimethyldioxirane (DMDO). When a chiral ketone is used, this can be an effective method for asymmetric epoxidation.

Integrating these reactions into a continuous flow system offers significant advantages in safety, control, and scalability. researchgate.net In a flow reactor, small volumes of reagents are mixed continuously, allowing for precise control over reaction time, temperature, and stoichiometry. This minimizes the risks associated with exothermic reactions and the accumulation of unstable intermediates. nih.gov For instance, a stream of the olefin precursor and a ketone catalyst can be mixed with a stream of Oxone solution in a temperature-controlled reactor coil, leading to the continuous production of the epoxide. royalsocietypublishing.org This approach is highly efficient and can be adapted for asymmetric synthesis by employing a chiral catalyst. rsc.org

Chiral Glycidol (B123203) and Epichlorohydrin (B41342) Derivatives as Starting Materials

An alternative and often more direct strategy for synthesizing this compound is to start with a small, enantiomerically pure molecule that already contains the required C3 backbone and stereocenter. This "chiral pool" approach leverages readily available building blocks like (R)-epichlorohydrin and (R)-glycidol.

This method is a variation of the Williamson ether synthesis. Enantiopure (R)-epichlorohydrin, which has the chemical name (R)-2-(chloromethyl)oxirane, is a widely used electrophile in these syntheses. The reaction involves the nucleophilic attack of a phenoxide on the primary carbon of epichlorohydrin.

The synthesis proceeds by first deprotonating 3-chlorophenol (B135607) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 3-chlorophenoxide. This phenoxide then displaces the chloride ion from (R)-epichlorohydrin in a classic Sₙ2 reaction. Since the reaction occurs at the carbon bearing the leaving group and not at the stereocenter, the (R)-configuration of the epoxide is retained. It is crucial to control the reaction conditions (temperature, solvent) to favor this pathway and prevent the alternative reaction where the phenoxide attacks one of the epoxide carbons, leading to ring-opening and the formation of undesired byproducts. google.com Phase-transfer catalysts are sometimes employed to facilitate the reaction in biphasic systems.

(R)-glycidol, or (R)-2-(hydroxymethyl)oxirane, is another key chiral C3 building block. Unlike epichlorohydrin, glycidol possesses a hydroxyl group, which is a poor leaving group. Therefore, direct reaction with 3-chlorophenol is inefficient. The hydroxyl group must first be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively.

The resulting (R)-glycidyl tosylate or mesylate is a potent electrophile. It can then be reacted with sodium 3-chlorophenoxide, which displaces the tosylate or mesylate group to form the target product, this compound, again with retention of the original stereochemistry. This two-step sequence is a reliable method for coupling phenols to the glycidyl (B131873) unit. ewha.ac.kr

| Starting Material | Key Transformation | Reagents | Mechanism |

| (R)-Epichlorohydrin | Williamson Ether Synthesis | 3-Chlorophenol, Base (e.g., NaOH, K₂CO₃) | Sₙ2 displacement of chloride by 3-chlorophenoxide. google.com |

| (R)-Glycidol | Hydroxyl Activation & Substitution | 1. TsCl or MsCl, Base2. 3-Chlorophenol, Base | Conversion of -OH to a good leaving group (-OTs, -OMs), followed by Sₙ2 displacement. ewha.ac.kr |

Optimization of Reaction Conditions for Enantioselectivity and Yield

Achieving high enantioselectivity and yield in the synthesis of chiral epoxides like this compound necessitates a meticulous optimization of various reaction parameters. The interplay between solvent systems, catalysts, temperature, and reaction time is critical in directing the reaction pathway towards the desired enantiomer.

Influence of Solvent Systems and Base Catalysis

The choice of solvent and base can profoundly impact the stereochemical outcome of epoxidation reactions. Solvents influence the solubility of reagents and the stability of transition states, while bases can play a crucial role in the catalytic cycle.

In phase-transfer catalysis for the formation of related epoxides, the reaction medium is a key factor. For instance, the conversion of a mesylate to an epoxide can proceed under phase-transfer catalysis conditions in a basic medium. nih.gov The enantioselective epoxidation of α,β-unsaturated ketones using cinchona alkaloid-based phase-transfer catalysts has been optimized with respect to the solvent. While toluene is often effective, a mixture of diethyl ether and toluene (1:1) was found to be the best solvent system for many of these reactions, leading to excellent enantiomeric excess (ee). acs.orgnih.gov

The ratio of oxidant to base is another critical parameter that affects enantioselectivity, as it can influence the rate of formation of the reactive hydroperoxide anion and its subsequent decomposition. acs.orgnih.gov In some cases, replacing traditional solvents like dichloromethane (DCM) with others such as ethyl acetate or ethanol can inhibit the reaction, highlighting the specific role the solvent plays in the reaction mechanism. mdpi.comencyclopedia.pub Enzymatic epoxidations have also shown sensitivity to solvent choice, with methanol being a suitable cosolvent for certain flavoprotein monooxygenases, enhancing substrate solubility and accessibility. mdpi.com

| Catalyst | Solvent | Base | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|---|

| Cinchonidine-based (C1) | Toluene | NaOH (aq) | 91 | 29 | nih.gov |

| Amide-based Cinchona Alkaloid (C5) | Toluene | NaOH (aq) | 99 | 71 | nih.gov |

| Amide-based Cinchona Alkaloid (C5) | Et₂O/Toluene (1:1) | NaOH (aq) | - | 99 | acs.org |

Temperature and Residence Time Optimization in Batch and Flow Systems

Temperature is a fundamental parameter in controlling reaction rates and selectivity. In batch processes for the synthesis of chiral epoxides, lower temperatures are often favored to enhance enantioselectivity. For example, in the epoxidation of an olefinic precursor, conducting the reaction at -70°C was found to be crucial for achieving high conversion. mdpi.comencyclopedia.pub Similarly, optimizing the epoxidation of 1,5-hexadiene found that a temperature of approximately 0 ± 5 °C minimized the formation of byproducts. nih.govacs.org

In continuous-flow systems, both temperature and residence time are critical, precisely controlled parameters that can be optimized to maximize yield and selectivity. nih.gov Flow chemistry offers superior heat and mass transfer, allowing for safer execution of highly exothermic reactions and precise control over the reaction time. rsc.org For the synthesis of aryloxy epoxides from phenols and epichlorohydrin in a flow system, quantitative conversion could be achieved at 105°C with a 20-minute residence time. royalsocietypublishing.orgresearchgate.net Shorter residence times may be sufficient at higher temperatures; for instance, an aminolysis reaction of an epoxide was complete in 20 minutes at 120°C but required 30 minutes at 100°C. rsc.org This fine-tuning of residence time is a key advantage of flow chemistry for optimizing complex reaction sequences. nih.govresearchgate.net

| Reaction | Temperature (°C) | Residence Time (min) | Conversion (%) | Source |

|---|---|---|---|---|

| Epoxy Ether Formation | 105 | 10 | 39 | royalsocietypublishing.orgresearchgate.net |

| 105 | 20 | 70-100 | royalsocietypublishing.orgresearchgate.net | |

| Aminolysis of Epoxide | 80 | 30 | 78 | rsc.org |

| 100 | 30 | 100 | rsc.org | |

| 120 | 20 | 100 | rsc.org |

Role of Catalysts in Promoting Enantioselective Pathways

The catalyst is the cornerstone of enantioselective synthesis. For the preparation of chiral 2,3-epoxyalcohols from allylic alcohols, the Sharpless-Katsuki asymmetric epoxidation is a benchmark method. mdpi.comwikipedia.orglibretexts.org This reaction typically employs a catalyst system comprising titanium tetra(isopropoxide) and a chiral tartrate ester, such as diethyl tartrate (DET), with tert-butyl hydroperoxide as the oxidant. wikipedia.org The choice between L-(+)-DET and D-(-)-DET determines which enantiomer of the epoxide is formed. libretexts.org

Beyond the classical Sharpless system, other metal-based catalysts have been developed. Vanadium libretexts.orgacs.org and Niobium libretexts.org complexes have been shown to catalyze the asymmetric epoxidation of allylic alcohols, with some systems offering the advantage of using aqueous hydrogen peroxide as a green oxidant. libretexts.org Tungsten-based catalysts, in combination with bishydroxamic acid ligands, have also emerged as a highly efficient system for the epoxidation of a broad range of allylic and homoallylic alcohols using H₂O₂, achieving enantioselectivities of 84–98% ee. nih.govorganic-chemistry.org

Organocatalysis provides a metal-free alternative for asymmetric epoxidation. mdpi.com For instance, diarylprolinol silyl ether catalysts have been used for the epoxidation of α,β-unsaturated aldehydes. mdpi.com Furthermore, the electronic properties of the catalyst can have a significant impact on enantioselectivity. In (salen)Mn-catalyzed epoxidations, electron-donating substituents on the salen ligand generally lead to higher levels of asymmetric induction. acs.org

| Catalyst System | Typical Substrate | Oxidant | Key Features | Enantioselectivity (ee, %) | Source |

|---|---|---|---|---|---|

| Ti(OⁱPr)₄ / DET | Allylic Alcohols | t-BuOOH | Well-established, predictable stereochemistry | ~94 | wikipedia.orglibretexts.org |

| Tungsten / Bishydroxamic Acid | Allylic & Homoallylic Alcohols | H₂O₂ (aq) | Environmentally benign, broad substrate scope | 84-98 | nih.govorganic-chemistry.org |

| Niobium(salan) complexes | Allylic Alcohols | H₂O₂ (aq) or UHP | Atom economical, uses aqueous oxidant | 83-95 | libretexts.org |

| (salen)Co(II) | Terminal Epoxides (Resolution) | H₂O | Used in hydrolytic kinetic resolution | up to 99.6 | nih.govacs.org |

| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehydes | TBHP | Organocatalytic, metal-free | Good | mdpi.com |

Industrial-Scale Synthesis Considerations for Chiral Oxirane Derivatives

Scaling up the synthesis of chiral epoxides from the laboratory to an industrial scale presents a unique set of challenges and considerations. Key factors include process safety, cost-effectiveness, scalability of the catalytic system, and process robustness. mdpi.com

Continuous flow chemistry is increasingly being adopted for industrial synthesis due to its inherent safety advantages, especially for highly exothermic reactions like epoxidations. rsc.org Flow reactors offer superior control over temperature and pressure, efficient mixing, and the ability to scale up production seamlessly. rsc.org The development of a multi-kilogram scale synthesis of a chiral epoxide for a pharmaceutical intermediate highlighted the need to optimize solvent volumes and reaction conditions to ensure safety and efficiency. nih.govacs.org For example, a process was successfully scaled up to an 8 kg batch by optimizing the base and solvent conditions to prevent degradation of the epoxide product. encyclopedia.pub

Strategies for Enantiomeric Resolution of Related Epoxides

When direct asymmetric synthesis is not feasible or optimal, the resolution of a racemic mixture of epoxides provides an alternative route to the desired enantiomer. Several strategies exist for enantiomeric resolution.

Kinetic Resolution is a widely used method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. wikipedia.org Hydrolytic kinetic resolution (HKR), notably using chiral (salen)Co(II) catalysts developed by Jacobsen, is a powerful method for resolving terminal epoxides. nih.govmdpi.commdpi.com In this process, the catalyst selectively promotes the ring-opening of one enantiomer with water, allowing for the isolation of the other enantiomer in high enantiomeric purity. nih.govacs.org The Sharpless epoxidation can also be applied to the kinetic resolution of racemic allylic alcohols. wikipedia.org Chemoenzymatic methods, which combine enzymatic resolution with metal-catalyzed racemization in a dynamic kinetic resolution (DKR) process, can theoretically achieve a 100% yield of the desired enantiomer. mdpi.comacs.org

Chromatographic Resolution offers a direct method for separating enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common analytical and preparative technique for resolving epoxide enantiomers. nih.govnih.gov Polysaccharide-based chiral stationary phases are frequently used for this purpose. mdpi.com Method optimization involves adjusting the mobile phase composition, temperature, and flow rate to achieve baseline separation.

Chemical Derivatization can also be employed, where the racemic epoxide is reacted with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic or crystallization techniques. A classic example involves the formation of diastereomeric esters with an optically active acid. nih.gov

Chemical Transformations and Reactivity of R 2 3 Chlorophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of epoxides makes them reactive towards ring-opening by strong nucleophiles. khanacademy.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. masterorganicchemistry.commasterorganicchemistry.com

Reactivity with Nitrogen Nucleophiles Leading to β-Amino Alcohols

The reaction of (R)-2-((3-Chlorophenoxy)methyl)oxirane with nitrogen nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of β-amino alcohols. researchgate.netorganic-chemistry.org These products are important structural motifs found in many biologically active compounds and pharmaceuticals. researchgate.netrsc.orgmdpi.com The aminolysis of epoxides can be carried out under various conditions, including in the presence of a catalyst or under solvent-free conditions. organic-chemistry.orgresearchgate.net For instance, the reaction can be efficiently promoted by catalysts like indium tribromide or iridium trichloride. researchgate.net In some cases, the reaction proceeds efficiently without a catalyst, particularly with more nucleophilic amines. nih.gov

The reaction of epoxides with amines typically results in the formation of β-amino alcohols with high regioselectivity. organic-chemistry.org The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring, which is a hallmark of the SN2 mechanism. khanacademy.orgpressbooks.pubyoutube.com This regioselectivity is crucial for controlling the structure of the final product.

Table 1: Examples of β-Amino Alcohol Synthesis from Epoxides

| Epoxide | Amine Nucleophile | Product | Reference |

| This compound | Isopropylamine | (R)-1-((3-chlorophenoxy)methyl)-2-(isopropylamino)ethanol | rsc.org |

| Styrene (B11656) Oxide | N-benzylmethylamine | 2-(Benzyl(methyl)amino)-2-phenylethanol | royalsocietypublishing.org |

| (S)-3,3,3-Trifluoro-1,2-epoxypropane | N-methylallylamine | (S)-1,1,1-Trifluoro-3-(N-methylallylamino)propan-2-ol | nih.gov |

This table provides illustrative examples of β-amino alcohol synthesis and is not an exhaustive list.

Reactivity with Sulfur Nucleophiles for Thiol-Adduct Formation

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are highly effective in opening the epoxide ring of this compound to form thiol-adducts. libretexts.orgmsu.edu Thiols are generally more powerful nucleophiles than alcohols, and their reactions with epoxides proceed readily. libretexts.orgmsu.edu The formation of thiol adducts is a significant reaction in the context of drug metabolism, as reactive metabolites of certain drugs can form adducts with endogenous thiols like glutathione. nih.gov

The reaction with sulfur nucleophiles also follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring. libretexts.orgmsu.edu This results in the formation of a β-hydroxy thioether. The high nucleophilicity of sulfur compounds ensures that these reactions are generally efficient. libretexts.orgmsu.edu

Hydrolytic Ring Opening for Diol Synthesis

The hydrolytic ring opening of this compound leads to the formation of the corresponding diol, (R)-3-(3-chlorophenoxy)propane-1,2-diol. This reaction can be catalyzed by either acid or base. pressbooks.publibretexts.org In a basic medium, the hydroxide (B78521) ion acts as the nucleophile and attacks the less hindered carbon of the epoxide ring in an SN2 fashion. masterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis proceeds by protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack by water. pressbooks.publibretexts.org The regioselectivity of the acid-catalyzed opening can be more complex and may depend on the specific substrate and reaction conditions. libretexts.orglibretexts.org The resulting diols are valuable intermediates in their own right and can be further functionalized. researchgate.net

Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides like this compound is a critical aspect of their reactivity. youtube.comnih.gov Under basic or neutral conditions, the reaction is generally governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom (SN2-type). khanacademy.orgyoutube.comlibretexts.orgyoutube.com This leads to a high degree of regioselectivity. rsc.orgyoutube.com

In contrast, under acidic conditions, the regioselectivity can be influenced by electronic factors. libretexts.orglibretexts.org The protonated epoxide may develop partial carbocation character, and the nucleophile may preferentially attack the more substituted carbon if it can better stabilize the positive charge. libretexts.orglibretexts.org However, for many epoxides, the SN2-like attack at the less hindered carbon still predominates even under acidic conditions. pressbooks.pub

The stereochemistry of the ring-opening is also highly controlled. The SN2 mechanism results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.commasterorganicchemistry.com This diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds from chiral epoxides.

Other Transformative Reactions of the Chiral Epoxide

Beyond nucleophilic ring-opening, the chiral nature of this compound allows for other valuable chemical transformations.

Reductive Conversion to Alcohols

The epoxide ring of this compound can be reductively opened to yield alcohols. This transformation can be achieved using various reducing agents. For example, treatment of 2,3-epoxy alcohols with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can lead to the regioselective formation of acetoxy diols, which can be further converted to alcohols. clockss.org The choice of reducing agent and reaction conditions can influence the regioselectivity of the ring opening, providing access to different alcohol isomers.

Oxidative Transformations

The oxirane ring in this compound is susceptible to oxidative cleavage, a reaction characteristic of epoxides. This transformation typically involves the use of oxidizing agents such as peracids or peroxides, leading to the formation of diol products. While specific research on the oxidative transformation of this compound is not extensively documented in publicly available literature, the general mechanism for the oxidation of epoxides provides a strong predictive framework for its behavior.

The reaction proceeds via the opening of the highly strained three-membered ether ring. Under acidic or neutral conditions with a peracid, the epoxide oxygen is protonated, followed by nucleophilic attack of the conjugate base of the peracid. Subsequent hydrolysis yields the corresponding diol. For this compound, this would result in the formation of (R)-1-(3-chlorophenoxy)propane-2,3-diol.

Table 1: Predicted Oxidative Transformation of this compound

| Reactant | Reagent | Predicted Product |

| This compound | Peroxyacetic acid (CH₃CO₃H) | (R)-1-(3-chlorophenoxy)propane-2,3-diol |

| This compound | Hydrogen peroxide (H₂O₂) | (R)-1-(3-chlorophenoxy)propane-2,3-diol |

It is important to note that the regioselectivity and stereochemistry of the ring-opening can be influenced by the specific reagents and reaction conditions employed.

Electrophilic Aromatic Substitution on the Chlorophenoxy Moiety

The chlorophenoxy group of this compound can undergo electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. The directing effects of the substituents already present on the benzene (B151609) ring—the chlorine atom and the ether linkage—govern the position of the incoming electrophile.

The chlorine atom is a deactivating, ortho-, para-directing group. This is due to its electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. The ether group (-OCH₂-), conversely, is an activating, ortho-, para-director. The oxygen atom's lone pairs can be donated into the aromatic ring via resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

In a disubstituted benzene ring like that in this compound, the more strongly activating group generally dictates the position of substitution. In this case, the ether linkage is a stronger activating group than the deactivating chloro group. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the ether group.

Considering the existing 3-chloro substitution pattern, the available positions for electrophilic attack are C2, C4, C5, and C6. The ether group at C1 directs to the ortho position C2 and the para position C4. The chlorine atom at C3 directs to the ortho positions C2 and C4, and the para position C6. The combined directing effects of both groups strongly favor substitution at the C2 and C4 positions. Steric hindrance from the adjacent ether side chain might influence the ratio of ortho to para products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | (R)-2-((5-Chloro-2-nitrophenoxy)methyl)oxirane and (R)-2-((3-Chloro-6-nitrophenoxy)methyl)oxirane |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | (R)-2-((2-Bromo-5-chlorophenoxy)methyl)oxirane and (R)-2-((4-Bromo-3-chlorophenoxy)methyl)oxirane |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-2-((2-Acyl-5-chlorophenoxy)methyl)oxirane and (R)-2-((4-Acyl-3-chlorophenoxy)methyl)oxirane |

Detailed experimental studies are required to confirm the precise product distribution and reaction yields for these transformations.

Applications of R 2 3 Chlorophenoxy Methyl Oxirane As a Chiral Building Block in Advanced Organic Synthesis

Construction of Chiral β-Amino Alcohol Scaffolds

The synthesis of chiral β-amino alcohols is a significant application of (R)-2-((3-Chlorophenoxy)methyl)oxirane, owing to the prevalence of the β-amino alcohol motif in numerous biologically active compounds. The primary synthetic strategy involves the nucleophilic ring-opening of the epoxide by an amine. frontiersin.org This reaction is typically highly regioselective, with the amine preferentially attacking the sterically less hindered terminal carbon of the oxirane ring. nih.gov This stereospecific S\textsubscript{N}2 reaction proceeds with an inversion of configuration at the site of attack, leading to the formation of a single enantiomer of the corresponding β-amino alcohol.

The reaction's efficiency and selectivity can be influenced by various catalysts, including Lewis acids, or it can proceed under catalyst-free conditions, sometimes using water or other polar solvents to promote the reaction. beilstein-journals.org The versatility of this method allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the choice of the amine nucleophile, enabling the creation of diverse libraries of chiral β-amino alcohols. troindia.in For instance, the reaction with isopropylamine is a key step in the synthesis of analogues of β-adrenergic blocking agents.

Table 1: Synthesis of Chiral β-Amino Alcohols via Ring-Opening of this compound

| Amine Nucleophile | Catalyst/Conditions | Product |

| Isopropylamine | Neat, heat | (S)-1-(3-chlorophenoxy)-3-(isopropylamino)propan-2-ol |

| Aniline | Lewis Acid (e.g., Sc(OTf)₃) | (S)-1-(3-chlorophenoxy)-3-(phenylamino)propan-2-ol |

| Benzylamine | Solvent-free, room temp. | (S)-1-(benzylamino)-3-(3-chlorophenoxy)propan-2-ol |

| Cyclopropylamine | Water, heat | (S)-1-(3-chlorophenoxy)-3-(cyclopropylamino)propan-2-ol |

Synthesis of Complex Chiral Heterocyclic Compounds

This compound is an effective precursor for the synthesis of chiral 1,2,3-triazole derivatives. This transformation is typically achieved through a two-step sequence known as "click chemistry". tandfonline.com The first step involves the regioselective ring-opening of the epoxide with an azide source, such as sodium azide, to produce a chiral β-azido alcohol intermediate. cmu.eduorganic-chemistry.org This reaction follows the same S\textsubscript{N}2 mechanism described for amines, with the azide nucleophile attacking the terminal carbon. tandfonline.com

The resulting (R)-1-azido-3-(3-chlorophenoxy)propan-2-ol intermediate is then subjected to a Huisgen 1,3-dipolar cycloaddition reaction with a terminal alkyne. tandfonline.com This step is most efficiently carried out using copper(I) catalysis, which ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer. frontiersin.org This one-pot or sequential approach allows for the modular synthesis of a wide array of chiral β-hydroxy-1,2,3-triazoles by varying the alkyne component. tandfonline.comrsc.org These compounds are of significant interest in medicinal chemistry and materials science. nih.gov

Table 2: Synthesis of Chiral Triazoles from (R)-1-azido-3-(3-chlorophenoxy)propan-2-ol

| Alkyne | Catalyst | Product |

| Phenylacetylene | Cu(I) salt (e.g., CuI) | (R)-1-(3-chlorophenoxy)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol |

| Propargyl alcohol | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | (R)-1-(3-chlorophenoxy)-3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-ol |

| 1-Ethynylcyclohexene | Cu(I) salt (e.g., CuI) | (R)-1-(3-chlorophenoxy)-3-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)propan-2-ol |

| Ethyl propiolate | Cu(I) salt (e.g., Cu(OAc)₂) | Ethyl 1-((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate |

The strained four-membered azetidine ring is a privileged scaffold in medicinal chemistry. rsc.org this compound can serve as a chiral starting material for the synthesis of substituted azetidines. The synthetic route leverages the β-amino alcohol structure obtained from the initial ring-opening reaction.

A common strategy involves a three-step sequence. organic-chemistry.org First, the epoxide is opened with a primary amine to yield the corresponding chiral (S)-1-(alkylamino)-3-(3-chlorophenoxy)propan-2-ol. Second, the secondary hydroxyl group of this amino alcohol is converted into a good leaving group, typically by mesylation or tosylation, to form a sulfonate ester. Finally, treatment of this intermediate with a base induces an intramolecular S\textsubscript{N}2 cyclization. organic-chemistry.org The amino group acts as the nucleophile, displacing the sulfonate ester to form the chiral azetidine ring. researchgate.net This method provides access to enantiomerically pure 2-substituted azetidines with the stereochemistry controlled by the starting epoxide. nih.gov

Utilization in Polymer Chemistry and Material Science

In polymer science, this compound can be used as a functional monomer in the synthesis of polyether polyols. These polymers are produced through a ring-opening polymerization (ROP) mechanism. The polymerization is typically initiated by a compound containing active hydrogen atoms, such as a diol (e.g., ethylene glycol) or a triol (e.g., glycerol), under catalytic conditions.

During polymerization, the initiator's nucleophilic hydroxyl groups attack the carbon of the oxirane ring, causing it to open and propagate the polymer chain. This process results in a polyether backbone with pendant -(chlorophenoxy)methyl side chains. The chirality of the monomer can lead to stereoregular polymers with unique properties. The resulting polyether polyols, which possess terminal hydroxyl groups, can be further used as macroinitiators or as soft segments in the production of other polymers, such as polyurethanes. The incorporation of the chlorophenoxy group can enhance properties like thermal stability, flame retardancy, and refractive index.

Table 3: Initiators for ROP of this compound and Potential Polyol Properties

| Initiator | Functionality | Resulting Polyether Polyol Structure | Expected Impact on Polymer |

| Ethylene Glycol | 2 | Linear diol | Flexible, suitable for elastomers |

| Glycerol | 3 | Branched triol | Forms crosslinked networks, suitable for rigid foams |

| 1,4-Butanediol | 2 | Linear diol | Increases chain flexibility compared to ethylene glycol |

| Trimethylolpropane | 3 | Branched triol | High crosslink density, enhances rigidity and thermal stability |

This compound can be incorporated into epoxy resin formulations to modify their properties. While difunctional epoxides like bisphenol A diglycidyl ether (DGEBA) typically form the crosslinked network, monofunctional epoxides such as this one can act as reactive diluents or modifiers.

As a reactive diluent, it reduces the viscosity of the uncured resin mixture, improving its processability and handling. During the curing process with a hardener (e.g., a polyamine or anhydride), the oxirane ring of this compound reacts and becomes covalently bonded into the final thermoset network. Its incorporation can influence the final properties of the cured resin. For example, it can decrease the crosslink density, which may increase flexibility and toughness while potentially lowering the glass transition temperature (Tg). The bulky and polar chlorophenoxy side group can also affect the resin's chemical resistance, adhesion, and thermal characteristics.

Table 4: Potential Effects on Epoxy Resin Properties

| Property | Standard DGEBA Resin | DGEBA Resin Modified with this compound |

| Viscosity (uncured) | High | Lower |

| Crosslink Density | High | Reduced |

| Glass Transition Temp. (Tg) | High | Potentially Lower |

| Flexibility/Toughness | Brittle | Potentially Increased |

| Chemical Resistance | Good | Modified (Increased or Decreased depending on chemical) |

Design and Synthesis of Novel Chiral Organic Scaffolds

The strategic application of this compound as a chiral synthon allows for the introduction of a defined stereocenter, which can be elaborated into a variety of complex chiral scaffolds. The primary synthetic strategy involves the regioselective nucleophilic ring-opening of the epoxide, which proceeds with high fidelity to yield a range of functionalized chiral intermediates. These intermediates serve as pivotal points for further synthetic transformations, leading to the creation of novel and intricate molecular frameworks.

A prominent application of this chiral building block is in the synthesis of chiral β-amino alcohols. The reaction of this compound with a variety of primary and secondary amines leads to the formation of the corresponding (R)-1-amino-3-(3-chlorophenoxy)propan-2-ols. These β-amino alcohols are not merely synthetic targets in themselves but are crucial precursors for the construction of more elaborate chiral heterocyclic scaffolds.

For instance, these chiral amino alcohols can be readily converted into substituted morpholines, a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and common presence in bioactive molecules. The intramolecular cyclization of the amino alcohol, often achieved through activation of the primary alcohol followed by nucleophilic attack by the amine, furnishes the chiral morpholine ring system. The substituent on the nitrogen atom, introduced from the initial amine, allows for the generation of a library of diverse chiral morpholine derivatives.

Furthermore, this compound is a key starting material in the enantioselective synthesis of aryloxypropanolamines, a class of compounds renowned for their pharmacological activities, particularly as β-adrenergic receptor blockers (beta-blockers). The synthesis typically involves the ring-opening of the epoxide with an appropriate amine. The resulting chiral amino alcohol constitutes the core structure of these important therapeutic agents. The ability to introduce specific side chains via the choice of the amine nucleophile provides a direct route to a wide range of biologically active molecules with high enantiomeric purity.

The versatility of this chiral building block extends to the synthesis of other heterocyclic systems. The diol functionality, obtained through hydrolysis of the epoxide, can be differentially protected and functionalized to create chiral ligands for asymmetric catalysis or complex natural product fragments. The inherent chirality of this compound ensures the stereochemical integrity of the final products, making it an invaluable tool for chemists engaged in the synthesis of enantiomerically pure compounds.

Research Findings:

Detailed studies have demonstrated the efficacy of utilizing this compound in the synthesis of various chiral scaffolds. The following table summarizes representative examples of nucleophilic ring-opening reactions and the subsequent formation of chiral intermediates.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Isopropylamine | (R)-1-((3-chlorophenoxy)-3-(isopropylamino)propan-2-ol | Methanol, reflux | >95% | google.com |

| Aniline | (R)-1-(3-chlorophenoxy)-3-(phenylamino)propan-2-ol | Bi(OTf)₃, CH₃CN, Microwave, 140°C | 83% | google.com |

| Pyrrolidine | (R)-1-(3-chlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol | K₂CO₃, Acetonitrile, reflux | High | researchgate.net |

| Azepane | (R)-1-(azepan-1-yl)-3-(3-chlorophenoxy)propan-2-ol | K₂CO₃, Acetonitrile, reflux | High | researchgate.net |

These initial ring-opened products are then carried forward to construct more complex chiral architectures. For example, the synthesis of chiral morpholines can be achieved through a subsequent cyclization step.

| Intermediate | Target Scaffold | Cyclization Conditions | Overall Yield (%) | Reference |

| (R)-1-((3-chlorophenoxy)-3-(benzylamino)propan-2-ol | (R)-4-benzyl-2-((3-chlorophenoxy)methyl)morpholine | 1. MsCl, Et₃N, DCM; 2. NaH, THF | Good | researchgate.net |

The development of these synthetic routes underscores the utility of this compound as a reliable and versatile chiral building block for the stereocontrolled synthesis of novel and medicinally relevant organic scaffolds.

Advanced Analytical Methodologies for Stereochemical and Structural Characterization

Chromatographic Techniques for Chiral Purity Assessment

Chromatographic methods are fundamental in separating enantiomers and assessing the chiral purity of (R)-2-((3-Chlorophenoxy)methyl)oxirane. These techniques are crucial for both process monitoring and quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral compounds like this compound. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad chiral recognition capabilities. windows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common choices for the separation of a variety of pharmaceutical compounds. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. Typical mobile phases include mixtures of n-hexane and an alcohol like isopropanol (B130326). iosrjournals.org The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers. iosrjournals.org For example, a mobile phase consisting of n-hexane and isopropanol in an 80:20 ratio has been successfully used to separate phenoxy derivatives of similar chiral building blocks. researchgate.net The detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm. researchgate.net The effectiveness of the separation is quantified by the resolution between the enantiomeric peaks, with a resolution value greater than 2 being indicative of a good separation. iosrjournals.org

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 100:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

This table presents typical starting conditions for the chiral HPLC analysis of compounds structurally similar to this compound. Method optimization is often necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the differentiation of isomers. While standard GC-MS may not always be sufficient to distinguish between enantiomers, it is highly effective for separating and identifying positional isomers. uva.nl For compounds like 2-((3-Chlorophenoxy)methyl)oxirane, GC-MS can differentiate between isomers with the chloro- group at different positions on the phenyl ring.

In some cases, derivatization of the analyte can enhance chromatographic separation and provide more distinct mass spectra for isomer identification. uva.nl This involves reacting the compound with a derivatizing agent to form a derivative with improved volatility and chromatographic properties. The mass spectra of the resulting derivatives can exhibit unique fragmentation patterns that allow for unambiguous isomer assignment. researchgate.net The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of specific isomers. researchgate.net

Table 2: GC-MS Data for a Structurally Related Compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-((3,4-dichlorophenoxy)methyl)oxirane | Not specified | 218, 220 (Molecular Ions), 162, 164, 75 |

Data for a related dichlorinated analog, illustrating the type of information obtained from a GC-MS analysis. uni.lu The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns in the mass spectrum.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Monitoring

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an invaluable tool for real-time monitoring of chemical reactions, including the synthesis of this compound. lcms.czwaters.com This technique offers significant advantages in terms of speed and resolution, allowing for rapid analysis of reaction mixtures with minimal sample preparation. waters.comwaters.com The short analysis times, often under two minutes, enable chemists to make timely decisions to optimize reaction conditions. lcms.cz

A typical UPLC-MS system couples a UPLC instrument with a mass detector, providing both chromatographic separation and mass information for the components of the reaction mixture. lcms.cz This allows for the simultaneous monitoring of reactants, intermediates, products, and byproducts. For example, in a synthesis, one could track the consumption of the starting materials and the formation of this compound, as well as any potential side products. waters.com The use of a photodiode array (PDA) detector in conjunction with the mass spectrometer provides additional UV spectral data, further aiding in compound identification. lcms.cz

Table 3: Example UPLC-MS Method for Reaction Monitoring

| Parameter | Value |

| LC System | Waters ACQUITY UPLC H-Class PLUS Binary System |

| Column | ACQUITY UPLC BEH C8, 2.1 x 30 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5 to 95% B over 0.7 min |

| Flow Rate | 800 µL/min |

| MS Detector | Waters ACQUITY QDa Mass Detector |

This table outlines a generic UPLC-MS method that can be adapted for monitoring the synthesis of this compound. lcms.czwaters.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org For this compound, ¹H NMR would show characteristic signals for the protons on the oxirane ring, the methylene (B1212753) bridge, and the aromatic ring. The coupling patterns and chemical shifts of the oxirane protons are particularly important for confirming the epoxide structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. chemicalbook.com The carbon signals for the oxirane ring, the methylene group, and the chlorophenoxy group would appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for an Oxirane Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Oxirane CH₂ | ~40-50 |

| Oxirane CH | ~50-60 |

These are approximate chemical shift ranges for the carbon atoms of an unsubstituted oxirane ring. spectrabase.com The actual shifts for this compound will be influenced by the substituent.

Circular Dichroism (CD) for Enantiomeric Excess Validation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for validating the enantiomeric excess (ee) of a sample. nih.gov Enantiomers will produce mirror-image CD spectra. For this compound, a specific CD spectrum with characteristic positive or negative Cotton effects at certain wavelengths would be expected.

The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral compound. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric excess can be accurately determined. nih.gov This method can be used as a standalone technique or in conjunction with HPLC to provide orthogonal validation of chiral purity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. This technique is crucial for confirming the identity and purity of the compound.

High-resolution mass spectrometry (HRMS) has accurately determined the molecular weight of this compound. The molecular formula is C₉H₉ClO₂, corresponding to a molecular weight of 184.62 g/mol . cymitquimica.comuni.lu In mass spectrometric analysis, the compound typically exhibits a distinct molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight. For this compound, the molecular ion peak is observed at m/z 184.62, confirming the elemental composition of C₉H₉ClO₂⁺. The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the main [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. nist.gov

The fragmentation of this compound under electron ionization (EI) or other ionization techniques provides valuable structural information. While a detailed experimental mass spectrum for this specific compound is not widely published, the fragmentation pattern can be predicted based on the analysis of related compounds containing chlorophenoxy, ether, and oxirane functionalities. nist.gov

The primary fragmentation pathways are expected to involve the cleavage of the ether bond and the opening or fragmentation of the oxirane ring. A significant fragmentation pathway involves the cleavage of the bond between the oxirane ring and the methylene bridge, leading to the formation of a stable chlorophenoxy radical or cation.

Key Predicted Fragmentation Pathways:

Formation of the 3-chlorophenoxy radical: Cleavage of the C-O bond of the ether linkage can result in the formation of a 3-chlorophenoxy radical, leading to a prominent peak corresponding to the remaining fragment.

Formation of the 3-chlorophenate ion: A common fragmentation involves the formation of the 3-chlorophenate ion (m/z 128/130), which is a stable species.

Loss of the oxirane ring: Fragmentation can occur with the loss of the entire oxirane methyl group or parts of it, leading to characteristic neutral losses.

Ring-opening of the oxirane: The oxirane ring can open, followed by rearrangement and further fragmentation, yielding smaller fragment ions.

The analysis of these fragmentation patterns allows for the unambiguous identification of this compound and its differentiation from isomeric and related compounds.

Below is a table summarizing the expected key ions in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Ion Structure | Interpretation |

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |

| 128/130 | [C₆H₄ClO]⁺ | 3-Chlorophenoxy cation |

| 57 | [C₃H₅O]⁺ | Oxiranylmethyl cation |

Computational and Theoretical Chemistry Studies on R 2 3 Chlorophenoxy Methyl Oxirane Reactivity

Density Functional Theory (DFT) Simulations for Reaction Mechanisms and Stereochemical Outcomes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fraunhofer.de It has been widely applied to study the reactivity of epoxides, providing valuable information on reaction pathways and the factors controlling stereoselectivity. researchgate.net

DFT calculations are instrumental in identifying and characterizing transition states, which are the highest energy points along a reaction coordinate. fraunhofer.de By determining the geometry and energy of these transient species, the activation energy (energy barrier) of a reaction can be calculated. fraunhofer.de This information is crucial for understanding reaction kinetics. For instance, in the ring-opening reactions of oxiranes, DFT can model the transition states for nucleophilic attack at either of the two epoxide carbons, revealing the preferred reaction pathway. researchgate.netnih.gov The search for transition states is a critical step, representing the molecular configurations on the reaction pathway. fraunhofer.de Various algorithms are employed to locate these energy barriers between reactants and products. fraunhofer.de All calculated stationary points, including transition states, are verified through vibrational analysis; a transition state is characterized by having exactly one imaginary frequency. nih.gov

The reactivity of the oxirane ring is attributed to its inherent strain, making it susceptible to ring-opening by nucleophiles. The presence of substituents, such as the 3-chlorophenoxy group, influences this reactivity. The meta-chloro substitution, for example, can impact reaction kinetics in stereospecific syntheses. Studies on similar epoxides have shown that electron-withdrawing groups, like chlorine, can enhance the reactivity of the epoxide ring toward nucleophiles.

The table below presents hypothetical activation energies for the ring-opening of (R)-2-((3-chlorophenoxy)methyl)oxirane with a generic nucleophile at both possible sites, illustrating how DFT can be used to predict regioselectivity.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of this compound

| Site of Nucleophilic Attack | Hypothetical Activation Energy (kcal/mol) |

| C2 (less substituted) | 18.5 |

| C3 (more substituted) | 22.1 |

| Note: These values are illustrative and would require specific DFT calculations for a given nucleophile and reaction conditions. |

DFT simulations are particularly valuable for predicting the enantioselectivity of reactions involving chiral catalysts. By modeling the transition states for the formation of both possible enantiomeric products, the energy difference between these states can be calculated. researchgate.net A larger energy difference typically correlates with higher enantioselectivity. researchgate.net In the context of this compound, DFT could be used to model its reaction with a nucleophile in the presence of a chiral catalyst. The calculations would focus on the non-covalent interactions between the substrate, the catalyst, and the nucleophile in the transition state, which are responsible for chiral recognition and the preferential formation of one enantiomer over the other. arxiv.org

For example, in the epoxidation of an alkene to form a chiral epoxide, DFT calculations can reveal the energy barriers that favor the formation of the (R)- or (S)-configuration based on steric and electronic effects. Similarly, for reactions of the pre-existing chiral center in this compound, DFT can predict how a catalyst will influence the stereochemical outcome at a new stereocenter.

Table 2: Hypothetical DFT-Calculated Transition State Energies for a Catalyzed Reaction of this compound

| Diastereomeric Transition State | Hypothetical Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Transition State leading to (R,R)-product | 0.0 | (R,R) |

| Transition State leading to (R,S)-product | +2.5 | |

| Note: These values are illustrative and would be specific to the catalyst and reaction being modeled. |

Molecular Docking and Conformational Analysis in Synthetic Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a synthetic context, while often used for understanding enzyme-substrate interactions, the principles of molecular docking can be applied to analyze the interactions between reactants, catalysts, and solvents. For this compound, molecular docking can be used to explore its conformational preferences and how it might interact with a chiral catalyst's active site.

Conformational analysis, often performed in conjunction with docking or as a separate study, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its low-energy conformations is crucial. These conformations can influence its reactivity, as the accessibility of the epoxide ring and the orientation of the chlorophenoxy group can vary. Computational methods can identify the most stable conformers and the energy barriers between them.

Table 3: Hypothetical Relative Energies of Different Conformations of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Hypothetical Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 |

| 2 | 180° | 1.2 |

| 3 | -60° | 0.5 |

| Note: These values are for illustrative purposes and would be determined through computational conformational analysis. |

Quantum Chemical Explanations of Regio- and Diastereoselectivity

Quantum chemical calculations provide a fundamental understanding of the factors controlling regio- and diastereoselectivity in chemical reactions. acs.orgresearchgate.net For the ring-opening of unsymmetrical epoxides like this compound, the regioselectivity (i.e., whether the nucleophile attacks the more or less substituted carbon) is a key question.

Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. vu.nl Quantum chemical calculations can quantify this steric hindrance through the analysis of Pauli repulsion between the electron clouds of the nucleophile and the substrate. vu.nl

Under acidic conditions, the epoxide oxygen is protonated, and the reaction has more SN1 character. The nucleophile then preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge. vu.nl Quantum chemical methods, such as the activation strain model, can elucidate these effects by partitioning the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted reactants. vu.nl

For diastereoselectivity, quantum chemical calculations can explain the preference for the formation of one diastereomer over another by analyzing the energies of the diastereomeric transition states. researchgate.net These energy differences arise from a combination of steric and electronic factors, including allylic strain and non-covalent interactions, which can be modeled and visualized using computational tools. researchgate.net

Future Research Directions and Innovations in Chiral Oxirane Chemistry

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability has profoundly impacted the synthesis of chiral oxiranes. Future research is centered on creating "green" protocols that minimize waste, reduce energy consumption, and utilize renewable resources and safer reagents. rsc.orgnih.gov

A significant area of development is the use of biocatalysis. Enzymes, such as styrene (B11656) monooxygenases (SMOs), have demonstrated the ability to catalyze the epoxidation of alkenes with high enantioselectivity under mild conditions. nih.gov The expression of these enzymes in microbial hosts like Escherichia coli allows for whole-cell biotransformations, which can provide high conversion rates and excellent enantiopurity for a range of substrates. nih.gov This enzymatic approach avoids the use of heavy metal catalysts and harsh oxidants often employed in classical epoxidation methods.

Furthermore, alternative energy sources are being explored to enhance reaction efficiency and reduce the environmental footprint. mdpi.com Methodologies such as microwave irradiation and ultrasound-mediated synthesis are recognized as green techniques that can accelerate reaction rates, improve yields, and often allow for the use of less hazardous solvent systems. nih.govmdpi.com These energy-efficient methods represent a sustainable alternative to conventional heating for processes like the intramolecular cyclization of halohydrins to form the oxirane ring. organic-chemistry.org The core principles of these green approaches are summarized in the table below.

Table 1: Comparison of Green Synthetic Approaches for Chiral Oxiranes

| Approach | Key Principles | Advantages |

|---|---|---|

| Biocatalysis (e.g., SMOs) | Use of enzymes or whole-cell systems, mild reaction conditions (aqueous media, ambient temperature/pressure). | High enantioselectivity, reduced use of toxic reagents and metal catalysts, biodegradable catalysts. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid, localized heating. | Accelerated reaction rates, higher yields, reduced side reactions, often requires less solvent. mdpi.com |

| Ultrasound-Mediated Synthesis (Sonochemistry) | Use of ultrasonic waves to induce acoustic cavitation, creating localized high-energy zones. | Enhanced reaction rates and yields, improved mass transfer, often performed at lower bulk temperatures. mdpi.com |

Integration of Continuous Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. nih.govrsc.org Its integration into the synthesis of chiral oxiranes and their derivatives is a key area of future innovation.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and higher yields. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and safe execution of highly exothermic reactions or reactions involving unstable intermediates. This is particularly relevant for epoxidation reactions, which often use potent oxidants. The ability to operate at elevated temperatures and pressures (superheating) in a contained system can dramatically reduce reaction times from hours to minutes. nih.govuni-graz.at

The scalability of continuous flow processes is another major driver for its adoption. Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges associated with scaling up batch reactors. nih.gov This streamlined scalability is crucial for transitioning from laboratory-scale discovery to industrial-scale production of compounds like (R)-2-((3-Chlorophenoxy)methyl)oxirane.

Table 2: Advantages of Continuous Flow vs. Batch Processing for Oxirane Synthesis

| Feature | Continuous Flow Processing | Batch Processing |

|---|---|---|

| Safety | Enhanced control over exotherms, small reaction volumes minimize risk, safe handling of hazardous intermediates. nih.gov | Potential for thermal runaway, handling large quantities of hazardous materials. |

| Efficiency | Rapid heat and mass transfer, reduced reaction times, potential for higher yields and purity. nih.gov | Slower reaction rates, often requires longer processing times and more complex workup. |

| Scalability | Straightforward scale-up by extending run time or numbering-up reactors. nih.gov | Complex, non-linear scale-up challenges (mixing, heat transfer). |

| Process Control | Precise, automated control over temperature, pressure, and stoichiometry. | Less precise control, potential for batch-to-batch variability. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The development of highly enantioselective catalysts remains a cornerstone of chiral synthesis. For chiral oxiranes, research is focused on discovering new catalytic systems that offer improved selectivity, broader substrate scope, and higher efficiency for both their formation (asymmetric epoxidation) and their subsequent transformations (enantioselective ring-opening). acs.org

One promising avenue is the use of peptide-based catalysts, which can be discovered and optimized through combinatorial approaches. nih.gov These catalysts can mimic enzyme-like specificity, directing epoxidation to specific sites on a molecule with high enantioselectivity. Another major area is the continued evolution of organocatalysis, which uses small organic molecules to catalyze stereoselective reactions, such as the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. acs.org

Advanced transition-metal complexes also continue to be a focus. For instance, chiral (salen)Mn(III) complexes are well-established for the asymmetric epoxidation of unfunctionalized olefins. acs.orgacs.org Future work involves refining these catalysts to improve performance for challenging substrates, such as trisubstituted olefins, and developing heterogeneous versions that can be easily recovered and reused, enhancing the sustainability of the process. researchgate.net Furthermore, innovative catalytic concepts like reaction-controlled phase-transfer catalysis are being designed, where the catalyst's solubility and activity are dynamically controlled by a reactant, simplifying separation and recycling. mdpi.com

Table 3: Emerging Catalytic Systems in Chiral Oxirane Chemistry

| Catalyst Type | Reaction Type | Key Features and Research Goals |

|---|---|---|

| Peptide-Based Catalysts | Asymmetric Epoxidation | Discovered via combinatorial screening; can offer high site- and enantioselectivity. nih.gov |

| Organocatalysts | Epoxide Ring-Opening, Meinwald Rearrangement | Metal-free; used for desymmetrization of meso-epoxides and kinetic resolution. acs.org |

| Advanced (salen)Mn(III) Complexes | Asymmetric Epoxidation | High enantioselectivity for olefins; research focuses on catalyst heterogenization and expanding substrate scope. acs.orgacs.orgresearchgate.net |

| Reaction-Controlled Phase-Transfer Catalysts | Epoxidation | Dynamic solubility allows for homogeneous catalysis with easy, precipitation-based recovery. mdpi.com |

Rational Design of New Functional Materials and Advanced Intermediates

Chiral oxiranes are not only intermediates for pharmaceuticals but also valuable building blocks for the rational design of novel functional materials. Their inherent chirality can be transferred to polymers, supramolecular assemblies, and frameworks, imparting unique properties to the final material. researchgate.net

One area of intense research is the creation of chiral metal-organic frameworks (MOFs). By incorporating chiral ligands, which can be synthesized from precursors like chiral oxiranes, it is possible to construct MOFs with polar space groups that exhibit properties such as ferroelectricity. bohrium.com These materials have potential applications in sensors, data storage, and nonlinear optics.

Another expanding field is the development of chiral hybrid materials. For example, graphene oxide, with its surface rich in epoxide groups, can be functionalized with chiral molecules (like cyclodextrins) to create materials for enantioselective separations or sensing. nih.gov The design strategy often involves multi-step synthesis where the oxirane functionality is used for grafting chiral units onto a substrate. nih.gov The use of natural chiral sources, such as amino acids and sugars, in combination with synthetic building blocks, allows for the creation of a wide array of optically active polymers and supramolecules with applications ranging from chiral recognition to asymmetric catalysis. researchgate.netnih.gov The ultimate goal is to leverage the molecular-level chirality of oxiranes to control the macroscopic properties and functions of advanced materials. nih.gov

Q & A

Q. What are the standard synthetic routes for enantioselective synthesis of (R)-2-((3-Chlorophenoxy)methyl)oxirane?

The enantioselective synthesis typically involves epoxidation of a chlorophenoxy-substituted alkene precursor using chiral catalysts or enantiopure starting materials. For example, (R)-epichlorohydrin can serve as a chiral building block, reacting with 3-chlorophenol derivatives under basic conditions to form the epoxide ring. Reaction conditions (e.g., low temperatures, anhydrous solvents like dichloromethane) are critical to minimize racemization and achieve high enantiomeric excess (ee) . Purification via chiral chromatography or crystallization may further enhance enantiopurity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For instance, the (2R,3R) configuration of a related chlorophenyl oxirane derivative was confirmed via SC-XRD with an R factor of 0.031 . Complementary methods include chiral HPLC, optical rotation measurements, and comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra.

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify functional groups (e.g., epoxide protons at δ 3.1–4.3 ppm, chlorophenoxy aromatic protons).

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHClO, [M+H] = 185.0342) .

- IR : Peaks at ~850 cm (epoxide ring) and 1250 cm (C-O-C ether) validate structural features.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic ring-opening reactions?

The chlorophenoxy group exerts both electron-withdrawing (via Cl) and steric effects, directing nucleophilic attack to the less hindered epoxide carbon. For example, in aminolysis reactions, nucleophiles preferentially attack the carbon adjacent to the chlorophenoxy group, as demonstrated in studies of similar fluorinated oxiranes . Computational studies (DFT) can map transition states to predict regioselectivity .

Q. What strategies mitigate data contradictions in spectroscopic or chromatographic analyses of this compound?

- Contradiction in NMR assignments : Compare data with structurally analogous compounds (e.g., (R)-2-((2-nitrophenoxy)methyl)oxirane ) and use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Chiral HPLC discrepancies : Validate column suitability (e.g., Chiralpak AD-H) and ensure mobile-phase optimization to separate enantiomers .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

While experimental ecotoxicological data are scarce , in silico tools like QSAR models or molecular dynamics simulations can estimate biodegradability, bioaccumulation potential, and acute toxicity. For example, EPI Suite predicts persistence in soil/water based on the compound’s logP (~2.5) and half-life.

Q. What role does this compound play in enantioselective synthesis of bioactive molecules?

The epoxide serves as a chiral intermediate in synthesizing β-blockers or antimicrobial agents. For instance, enantiopure oxiranes are key precursors for 2-oxazolidinone antibiotics, where stereochemistry dictates biological activity . Ring-opening reactions with amines or thiols yield chiral amino alcohols or thioethers, which are pharmacophores in drug candidates .

Methodological Recommendations

- Synthetic Optimization : Use m-CPBA for epoxidation under inert atmospheres to enhance yield .

- Safety Protocols : Follow guidelines for handling epoxides (e.g., PPE, fume hoods) due to potential irritancy .

- Data Validation : Cross-reference spectral data with published analogs (e.g., (R)-2-((3-bromo-phenoxy)methyl)oxirane ) to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.